molecular formula C7H4IN3O2 B12955312 3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

Cat. No.: B12955312
M. Wt: 289.03 g/mol
InChI Key: PQCXMSKWNGHJAA-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an iodine atom at the 3-position and a carboxylic acid group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the iodine atom and the carboxylic acid group. One common method involves the reaction of a 1-substituted pyrazole with a pyridine derivative under acidic conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of more efficient catalysts and reagents can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine can yield an amino-pyrazolopyridine derivative, while reduction of the carboxylic acid group can produce an alcohol derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the iodine atom and carboxylic acid group.

    2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different arrangement of the nitrogen atoms in the pyrazole ring.

    1H-Pyrazolo[4,3-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.

Uniqueness

3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to the presence of the iodine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups allow for specific interactions with molecular targets, making the compound valuable for various applications in research and industry .

Properties

Molecular Formula

C7H4IN3O2

Molecular Weight

289.03 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4IN3O2/c8-6-5-4(10-11-6)1-3(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13)

InChI Key

PQCXMSKWNGHJAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(NN=C21)I)C(=O)O

Origin of Product

United States

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